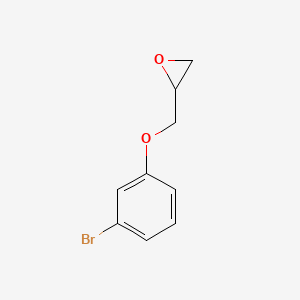

2-(3-Bromophenoxymethyl)oxirane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-bromophenoxy)methyl]oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDGHPATEBXUTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(3-Bromophenoxymethyl)oxirane chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromophenoxymethyl)oxirane is an organic compound belonging to the class of aryl glycidyl ethers. Its structure, featuring a reactive epoxide ring and a brominated aromatic moiety, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and biologically active molecules. The presence of the oxirane group allows for various nucleophilic ring-opening reactions, enabling the introduction of diverse functional groups. The bromo-substituted phenyl ring offers a site for further functionalization through cross-coupling reactions and influences the compound's electronic properties and potential biological interactions. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of an oxirane ring linked to a 3-bromophenoxy group through a methylene ether bridge.

Molecular Formula: C₉H₉BrO₂[1]

Molecular Weight: 229.07 g/mol [1]

CAS Number: 5002-98-2

Physical and Chemical Properties

Quantitative physical and chemical properties for this compound are not extensively reported in publicly available literature. However, based on the properties of similar aryl glycidyl ethers, the following can be inferred:

| Property | Value |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid at room temperature. |

| Boiling Point | High boiling point, likely distillable under reduced pressure. For comparison, the boiling point of 2-((2-bromophenoxy)methyl)oxirane is 131 °C at 3 Torr.[2] |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in water. |

| Stability | The epoxide ring is susceptible to ring-opening under acidic or basic conditions. It is advisable to store the compound in a cool, dry place, away from strong acids and bases. |

Spectral Data

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.00 | m | 2H | Aromatic CH |

| ~7.00-6.80 | m | 2H | Aromatic CH |

| ~4.20 | dd | 1H | -O-CH H-oxirane |

| ~3.95 | dd | 1H | -O-CHH -oxirane |

| ~3.35 | m | 1H | Oxirane CH |

| ~2.90 | dd | 1H | Oxirane CH H |

| ~2.75 | dd | 1H | Oxirane CHH |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~158 | C-O (aromatic) |

| ~131 | C-Br (aromatic) |

| ~124-130 | Aromatic CH |

| ~115-122 | Aromatic CH |

| ~69 | -O-C H₂-oxirane |

| ~50 | Oxirane CH |

| ~45 | Oxirane CH₂ |

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3050-3000 | Aromatic C-H stretch |

| ~2990-2850 | Aliphatic C-H stretch |

| ~1580, 1470 | Aromatic C=C stretch |

| ~1250 | Aryl-O-C stretch (asymmetric) |

| ~1050 | Aryl-O-C stretch (symmetric) |

| ~950-810, 880-750 | Oxirane ring vibrations (C-O stretch) |

| ~780 | C-Br stretch |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment Ion |

| 228/230 | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 185/187 | [M - C₂H₃O]⁺ (Loss of the oxirane methylene and methine) |

| 171/173 | [M - C₃H₅O]⁺ (Loss of the glycidyl group) |

| 157/159 | [C₆H₄BrO]⁺ (Bromophenoxy cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of aryl glycidyl ethers is the Williamson ether synthesis, involving the reaction of a phenol with epichlorohydrin in the presence of a base.

Reaction Scheme:

Figure 1. Synthesis of this compound.

Detailed Methodology:

-

Materials:

-

3-Bromophenol

-

Epichlorohydrin (excess)

-

Sodium hydroxide (or potassium carbonate)

-

Acetone (or another suitable solvent like DMF)

-

Water

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate (or magnesium sulfate)

-

-

Procedure:

-

To a solution of 3-bromophenol in acetone, add powdered sodium hydroxide (or potassium carbonate).

-

Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide salt.

-

Add epichlorohydrin dropwise to the reaction mixture. It is typically used in excess to minimize the formation of byproducts.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess epichlorohydrin.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

-

Reactivity: Nucleophilic Ring-Opening of the Oxirane

The strained three-membered ring of the oxirane moiety is susceptible to nucleophilic attack, leading to ring-opening. This reaction can be catalyzed by either acid or base. Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide in an Sₙ2-type reaction.

General Workflow for Nucleophilic Ring-Opening:

Figure 2. General workflow for nucleophilic ring-opening.

1. Reaction with Amines (Aminolysis):

The reaction of this compound with primary or secondary amines yields β-amino alcohols, which are important scaffolds in medicinal chemistry.

Detailed Methodology:

-

Materials:

-

This compound

-

Amine (e.g., piperidine, morpholine, or a primary amine)

-

Solvent (e.g., ethanol, methanol, or neat)

-

-

Procedure:

-

Dissolve this compound in a suitable solvent (or use the amine neat if it is a liquid).

-

Add the amine to the solution. An excess of the amine can be used to drive the reaction to completion.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

-

Upon completion, remove the solvent and excess amine under reduced pressure.

-

The resulting crude β-amino alcohol can be purified by column chromatography or recrystallization.

-

2. Reaction with Thiols (Thiolysis):

The ring-opening with thiols produces β-hydroxy thioethers, which are also valuable synthetic intermediates.

Detailed Methodology:

-

Materials:

-

This compound

-

Thiol (e.g., thiophenol, benzyl thiol)

-

Base (e.g., triethylamine, sodium hydroxide)

-

Solvent (e.g., ethanol, DMF)

-

-

Procedure:

-

To a solution of the thiol in a suitable solvent, add a base to generate the thiolate anion.

-

Add this compound to the solution of the thiolate.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete as indicated by TLC.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

Signaling Pathways and Biological Activity

There is limited specific information in the public domain regarding the biological activity and involvement in signaling pathways of this compound itself. However, the general class of glycidyl ethers has been studied for its biological effects. Some glycidyl ethers have been shown to be skin and eye irritants and potential skin sensitizing agents.[3] Certain glycidyl ethers have also exhibited mutagenic activity in some test systems.[3][4]

The reactivity of the epoxide group allows for covalent modification of biological macromolecules such as proteins and nucleic acids. This reactivity is the basis for both the potential therapeutic applications and the toxicity of many epoxides. The interaction with specific nucleophilic residues in enzymes or receptors could potentially modulate their function and interfere with cellular signaling pathways. However, without specific experimental data for this compound, any discussion of its effects on signaling pathways remains speculative.

Logical Relationship of Potential Biological Interaction:

Figure 3. Potential mechanism of biological interaction.

Conclusion

This compound is a versatile synthetic intermediate with potential applications in the development of new chemical entities. Its synthesis is readily achievable through established methods, and its reactive epoxide functionality allows for a wide range of chemical transformations. While specific data on its physical properties and biological activity are scarce, its structural features suggest it is a valuable building block for creating diverse molecular architectures. Further research is warranted to fully characterize this compound and explore its potential in medicinal chemistry and materials science. Researchers and drug development professionals should handle this compound with appropriate safety precautions, given the known reactivity and potential for sensitization of the glycidyl ether class of compounds.

References

In-Depth Technical Guide: 2-(3-Bromophenoxymethyl)oxirane

CAS Number: 5002-98-2

Synonyms: Oxirane, 2-[(3-bromophenoxy)methyl]-

This technical guide provides a comprehensive overview of 2-(3-Bromophenoxymethyl)oxirane, including its chemical properties, a detailed synthesis protocol, and its expected reactivity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 5002-98-2 | [1] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Predicted Boiling Point | 287.5 ± 10.0 °C | [1] |

| Predicted Density | 1.527 ± 0.06 g/cm³ | [1] |

| Appearance | Expected to be a colorless to pale yellow oil or solid | Inferred from similar compounds |

Synthesis

A common and effective method for the synthesis of aryloxymethyl oxiranes is the Williamson ether synthesis, involving the reaction of a phenol with an epihalohydrin in the presence of a base.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general procedure for the synthesis of similar phenoxymethyl oxiranes.

Materials:

-

3-Bromophenol

-

Epichlorohydrin (or Epibromohydrin)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-bromophenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2-3 equivalents).

-

To this stirred suspension, add epichlorohydrin (1.5-2.5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filter cake with acetone.

-

Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Expected Spectroscopic Data

Based on the structure of this compound and data from similar compounds, the following spectroscopic characteristics are expected:

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | * Aromatic protons (4H) in the range of δ 6.8-7.3 ppm. |

-

Methylene protons of the oxirane ring (2H, -CH₂-O-) as multiplets around δ 2.7-2.9 ppm.

-

Methine proton of the oxirane ring (1H, -CH-O-) as a multiplet around δ 3.3-3.5 ppm.

-

Methylene protons adjacent to the phenoxy group (2H, Ar-O-CH₂-) as multiplets around δ 4.0-4.3 ppm. | | ¹³C NMR (CDCl₃) | * Aromatic carbons, including the carbon attached to bromine (C-Br) around δ 115-125 ppm and other aromatic carbons between δ 110-160 ppm.

-

Methylene carbon of the oxirane ring (-CH₂-O-) around δ 44-46 ppm.

-

Methine carbon of the oxirane ring (-CH-O-) around δ 50-52 ppm.

-

Methylene carbon adjacent to the phenoxy group (Ar-O-CH₂-) around δ 68-70 ppm. | | IR (Infrared) | * Aromatic C-H stretching around 3050-3100 cm⁻¹.

-

Aliphatic C-H stretching around 2900-3000 cm⁻¹.

-

Aromatic C=C stretching around 1470-1600 cm⁻¹.

-

Asymmetric C-O-C stretching (ether) around 1250 cm⁻¹.

-

Oxirane ring vibrations (C-O stretching) around 840-950 cm⁻¹ and 1250 cm⁻¹.

-

C-Br stretching in the fingerprint region, typically below 600 cm⁻¹. | | Mass Spectrometry (MS) | * Molecular ion peak (M⁺) at m/z 228 and 230 with approximately equal intensity (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br).

-

Fragment ions corresponding to the loss of the oxirane moiety and other characteristic fragments. |

Reactivity and Potential Applications

The primary site of reactivity in this compound is the strained three-membered oxirane ring. This ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity makes the compound a valuable synthetic intermediate.

Key Reactions:

-

Nucleophilic Ring-Opening: The epoxide ring can be opened by a variety of nucleophiles, such as amines, alcohols, thiols, and carbanions. This reaction can be catalyzed by either acid or base. The regioselectivity of the ring-opening (attack at the terminal or internal carbon of the epoxide) can often be controlled by the choice of nucleophile and reaction conditions.

-

Polymerization: The oxirane moiety can undergo ring-opening polymerization to form polyethers.

Potential Applications:

-

Pharmaceutical Synthesis: As a building block for the synthesis of more complex molecules with potential biological activity. The phenoxymethyl oxirane scaffold is found in some pharmacologically active compounds.

-

Materials Science: As a monomer or cross-linking agent in the production of epoxy resins and other polymers. The bromine atom can also serve as a handle for further functionalization or as a component to impart specific properties like flame retardancy.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Reactivity

The following diagram illustrates the key reactive sites and potential transformations of this compound.

Caption: Key reactive sites and potential transformations.

Biological Activity

A thorough search of scientific literature did not reveal any specific studies on the biological activity or signaling pathway involvement of this compound. Given that oxiranes are a class of compounds with potential alkylating properties, and some are known to exhibit biological effects, this compound could be a candidate for biological screening. However, at present, no such data is publicly available.

References

An In-depth Technical Guide to the Synthesis of 2-(3-Bromophenoxymethyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-(3-Bromophenoxymethyl)oxirane, a valuable oxirane intermediate in pharmaceutical and chemical research. The document outlines the key reaction, experimental protocols, and relevant data.

Synthesis Pathway Overview

The most prevalent and efficient synthesis of this compound involves the Williamson ether synthesis. This reaction proceeds by the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide ion derived from 3-bromophenol acts as the nucleophile, attacking an epihalohydrin, typically epichlorohydrin or epibromohydrin, to form the desired oxirane product.

The reaction is generally carried out in the presence of a base to deprotonate the phenol, creating the more nucleophilic phenoxide. A suitable solvent is used to facilitate the reaction.

Reaction Scheme

The overall chemical transformation is depicted below:

Caption: Williamson ether synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol adapted from general procedures for the synthesis of analogous aryl glycidyl ethers.[1]

Materials:

-

3-Bromophenol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromophenol (1.0 equivalent).

-

Addition of Reagents: Add anhydrous acetone as the solvent, followed by anhydrous potassium carbonate (approximately 2.0-3.0 equivalents) and epichlorohydrin (approximately 1.5-2.5 equivalents).[1]

-

Reaction: Heat the reaction mixture to reflux (the boiling point of acetone) and maintain it for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for this type of reaction, based on analogous syntheses. Actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Reactant Ratios | ||

| 3-Bromophenol | 1.0 eq | [1] |

| Epichlorohydrin | 1.5 - 2.5 eq | [1] |

| Potassium Carbonate | 2.0 - 3.0 eq | [1] |

| Reaction Conditions | ||

| Solvent | Acetone or Butanone | [1] |

| Temperature | Reflux | [1] |

| Reaction Time | 12 - 24 h | [1] |

| Yield | ||

| Expected Yield | 65 - 85% | [3] |

Logical Workflow of the Synthesis

The logical progression of the synthesis and purification process is illustrated in the following diagram.

Caption: Experimental workflow for the synthesis of this compound.

References

Spectroscopic Profile of 2-(3-Bromophenoxymethyl)oxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-(3-Bromophenoxymethyl)oxirane. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds. This information is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR, characteristic absorption bands for IR spectroscopy, and the expected molecular ion peak for mass spectrometry. These predictions are derived from the analysis of the compound's structural features and comparison with spectral data of similar molecules, such as 2-((2-bromo-4-chlorophenoxy)methyl)oxirane and 1,2-epoxy-3-phenoxypropane.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2' | ~7.20 | t | ~8.0 |

| H-4' | ~7.15 | d | ~8.0 |

| H-5' | ~7.35 | t | ~8.0 |

| H-6' | ~7.05 | d | ~8.0 |

| -OCH₂- (A) | ~4.20 | dd | J_gem ≈ 11.0, J_vic ≈ 3.0 |

| -OCH₂- (B) | ~3.95 | dd | J_gem ≈ 11.0, J_vic ≈ 6.0 |

| -CH- (oxirane) | ~3.35 | m | - |

| -CH₂- (oxirane, A) | ~2.90 | dd | J_gem ≈ 5.0, J_vic ≈ 4.5 |

| -CH₂- (oxirane, B) | ~2.75 | dd | J_gem ≈ 5.0, J_vic ≈ 2.5 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1' | ~158.0 |

| C-2' | ~115.0 |

| C-3' | ~122.5 (C-Br) |

| C-4' | ~123.0 |

| C-5' | ~130.5 |

| C-6' | ~113.0 |

| -OCH₂- | ~69.0 |

| -CH- (oxirane) | ~50.0 |

| -CH₂- (oxirane) | ~44.5 |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| C-H (aromatic) | 3100-3000 | Stretching |

| C-H (aliphatic) | 3000-2850 | Stretching |

| C=C (aromatic) | 1600-1475 | Stretching |

| C-O-C (ether) | 1250-1000 | Asymmetric and symmetric stretching |

| Oxirane Ring | ~1250, ~950-810, ~880-750 | Ring stretching (breathing) modes |

| C-Br | 600-500 | Stretching |

Table 4: Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| [M]⁺ (⁷⁹Br) | m/z 228 |

| [M]⁺ (⁸¹Br) | m/z 230 |

| Isotopic Pattern | Characteristic 1:1 ratio for bromine isotopes |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate, and allow the solvent to evaporate.

-

ATR (Attenuated Total Reflectance): Place a drop of the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty sample holder or pure solvent.

-

Ratio the sample spectrum against the background to obtain the absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Record the mass spectrum, showing the relative abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

IUPAC name for 2-(3-Bromophenoxymethyl)oxirane

An In-depth Technical Guide to 2-(3-Bromophenoxymethyl)oxirane

Introduction

This compound is an organic chemical compound featuring a bromophenoxy group attached to an oxirane (epoxide) ring. The oxirane ring is a highly strained three-membered heterocycle, making it susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity, combined with the physicochemical properties imparted by the bromophenyl moiety, makes this compound and its derivatives valuable intermediates in organic synthesis and potential candidates in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. While specific experimental data for this exact compound is not widely published, the data presented is based on closely related analogs and computational predictions.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| CAS Number | Not available (for the racemate) |

| 1024843-97-7 (for the (S)-enantiomer)[1] | |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |

| Canonical SMILES | C1C(O1)COC2=CC(=CC=C2)Br |

Spectroscopic Data

| ¹H NMR (CDCl₃, 400 MHz) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic-H | ~7.3-7.0 | Multiplet | 4H | - |

| -O-CH₂- (oxirane side) | ~4.25 / ~3.95 | Doublet of doublets | 1H / 1H | J ≈ 11, 3 / J ≈ 11, 6 |

| -CH- (oxirane) | ~3.35 | Multiplet | 1H | - |

| -CH₂- (oxirane) | ~2.90 / ~2.75 | Doublet of doublets | 1H / 1H | J ≈ 5, 4 / J ≈ 5, 2.5 |

| ¹³C NMR (CDCl₃, 101 MHz) | Expected Chemical Shift (δ, ppm) |

| Aromatic C-O | ~157 |

| Aromatic C-Br | ~122 |

| Aromatic C-H | ~131, 124, 116, 113 |

| -O-CH₂- | ~69 |

| -CH- (oxirane) | ~50 |

| -CH₂- (oxirane) | ~45 |

Synthesis

The most common and efficient method for synthesizing this compound is via a Williamson ether synthesis. This involves the reaction of 3-bromophenol with an epihalohydrin, such as epibromohydrin or epichlorohydrin, in the presence of a base.

General Experimental Protocol: Synthesis from 3-Bromophenol and Epibromohydrin

This protocol is adapted from a general procedure for the synthesis of aryl glycidyl ethers.[2]

Materials:

-

3-Bromophenol (1.0 eq)

-

Epibromohydrin (2.5 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

Butanone (or Acetone, DMF) as solvent

Procedure:

-

An oven-dried flask is charged with 3-bromophenol (1.0 eq) and the chosen solvent (e.g., butanone, 5 mL/mmol of phenol).

-

Anhydrous potassium carbonate (3.0 eq) is added to the solution, followed by epibromohydrin (2.5 eq).

-

The reaction mixture is heated to 80 °C and stirred vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the inorganic salts.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is redissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the resulting residue is purified by silica gel column chromatography to yield this compound.

Chemical Reactivity: Epoxide Ring-Opening

The chemical reactivity of this compound is dominated by the strained three-membered epoxide ring. This ring can be opened by a wide range of nucleophiles under either acidic or basic conditions, making it a versatile synthetic intermediate.[3][4]

Base-Catalyzed Ring-Opening

Under basic or nucleophilic conditions, the ring-opening occurs via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide. This is a highly regioselective process.

General Protocol (Reaction with a Nucleophile, Nu⁻):

-

This compound is dissolved in a suitable solvent.

-

A strong nucleophile (e.g., an alkoxide, amine, or Grignard reagent) is added to the solution.

-

The reaction proceeds, often at room temperature, to open the epoxide ring.

-

An acidic workup is typically required to protonate the resulting alkoxide.

Acid-Catalyzed Ring-Opening

In the presence of an acid, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack. The nucleophile then attacks the epoxide. For an epoxide like this with a primary and a secondary carbon, the reaction proceeds via a mechanism with significant Sₙ2 character. The nucleophile attacks the carbon atom that can better stabilize a partial positive charge, which is typically the more substituted carbon; however, with only primary and secondary carbons, attack at the less hindered primary carbon can also occur. The regioselectivity is often less pronounced than in base-catalyzed reactions.[3]

General Protocol (Reaction with a Nucleophile, Nu-H, and Acid Catalyst):

-

This compound is dissolved in a suitable protic solvent (e.g., water, alcohol).

-

A catalytic amount of a strong acid (e.g., H₂SO₄, HCl) is added.

-

The nucleophile (which can be the solvent itself) attacks the protonated epoxide.

-

The reaction mixture is stirred until the starting material is consumed.

-

A basic workup is performed to neutralize the acid and isolate the product.

Biological Activity and Applications

While specific studies on the biological activity of this compound are limited, related bromophenol and epoxide-containing compounds are known for a range of biological effects.

-

Antioxidant and Anticancer Potential: Derivatives of bromophenols, which are natural metabolites in marine algae, have been synthesized and shown to possess antioxidant and anticancer activities.[5] Some of these derivatives have demonstrated the ability to mitigate oxidative damage in cells and induce apoptosis in cancer cell lines.[5]

-

Enzyme Inhibition: The reactive epoxide ring can act as an electrophile, forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in the active sites of enzymes. This makes oxirane-containing molecules candidates for irreversible enzyme inhibitors.

-

Building Blocks in Medicinal Chemistry: Aryl glycidyl ethers are common structural motifs and key intermediates in the synthesis of various pharmaceuticals, particularly beta-blockers. The specific stereochemistry of the oxirane is often crucial for biological activity.

The presence of the bromine atom can enhance biological activity through halogen bonding and by increasing the lipophilicity of the molecule, which can improve cell membrane permeability. Further research is warranted to explore the specific therapeutic potential of this compound.

References

- 1. (2S)- 2-[(3-broMophenoxy)Methyl]-oxirane | 1024843-97-7 [amp.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of 2-(3-Bromophenoxymethyl)oxirane

This technical guide provides a comprehensive overview of 2-(3-Bromophenoxymethyl)oxirane, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its chemical properties, a robust experimental protocol for its synthesis, and its characteristic reactivity, supported by clear data presentation and visualizations.

Core Compound Data

Herein are the fundamental physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| IUPAC Name | 2-((3-bromophenoxy)methyl)oxirane |

| CAS Number | 24553-01-3 |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 3-bromophenol and an epoxide precursor, such as epibromohydrin, under basic conditions. This Williamson ether synthesis is a common and effective method for preparing such aryl glycidyl ethers.

Experimental Protocol

Materials:

-

3-Bromophenol

-

Epibromohydrin

-

Potassium carbonate (K₂CO₃), anhydrous

-

Butanone (Methyl Ethyl Ketone - MEK)

-

Acetone

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromophenol (1.0 equivalent) in butanone (5 mL per mmol of phenol).

-

To this solution, add anhydrous potassium carbonate (3.0 equivalents) and epibromohydrin (2.5 equivalents).

-

Heat the reaction mixture to 80°C and maintain this temperature for 24 hours with vigorous stirring.

-

After 24 hours, cool the mixture to room temperature and filter off the potassium carbonate.

-

Wash the filter cake extensively with acetone to recover any residual product.

-

Combine the filtrates and concentrate them under reduced pressure to remove the solvents.

-

The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

General Reaction Scheme:

Chemical Reactivity

The chemical reactivity of this compound is dominated by the presence of the strained oxirane (epoxide) ring and the bromo-substituted aromatic ring.

Nucleophilic Ring-Opening of the Epoxide

The epoxide ring is susceptible to ring-opening by a variety of nucleophiles under both acidic and basic conditions. This reaction is fundamental to the utility of this compound as a building block in organic synthesis.

-

Under Basic or Nucleophilic Conditions: The nucleophile attacks the less substituted carbon of the epoxide ring.

-

Under Acidic Conditions: The epoxide oxygen is first protonated, followed by nucleophilic attack at the more substituted carbon.

Nucleophilic Aromatic Substitution

While less reactive than the epoxide ring, the bromine atom on the phenyl ring can undergo nucleophilic aromatic substitution, particularly with strong nucleophiles and under specific reaction conditions (e.g., high temperature, presence of a catalyst). This allows for further functionalization of the aromatic core.

Biological Activity and Drug Development Potential

To date, the specific biological activities of this compound have not been extensively reported in publicly available literature. However, the oxirane moiety is a known pharmacophore and a reactive functional group that can covalently interact with biological nucleophiles, such as amino acid residues in proteins. This reactivity makes compounds containing an epoxide ring of interest in drug discovery, often as covalent inhibitors.

The broader class of aryl glycidyl ethers has been investigated for various therapeutic applications. The potential for this compound in drug development would likely involve its use as a scaffold or an intermediate in the synthesis of more complex molecules with desired pharmacological profiles. Further research is required to elucidate any intrinsic biological activity of this compound.

Conclusion

This compound is a valuable chemical intermediate with well-defined chemical properties and reactivity. Its synthesis is straightforward, and the presence of both an epoxide ring and a bromo-functionalized aromatic ring provides multiple avenues for further chemical modification. While its specific biological profile is yet to be thoroughly investigated, its structural motifs suggest potential for its application in the synthesis of novel therapeutic agents. This guide provides a solid foundation of its chemical characteristics for researchers and professionals in the field of drug discovery and development.

Reactivity profile of the oxirane ring in 2-(3-Bromophenoxymethyl)oxirane

An In-Depth Technical Guide to the Reactivity Profile of the Oxirane Ring in 2-(3-Bromophenoxymethyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the oxirane ring in this compound. This compound is a valuable intermediate in organic synthesis, particularly in the development of new pharmaceutical and agrochemical agents.[1] Its utility stems from the high reactivity of the strained three-membered oxirane (epoxide) ring, which can be selectively opened by a variety of nucleophiles under controlled conditions to introduce diverse functional groups.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the Williamson ether synthesis. This method consists of the nucleophilic substitution reaction between 3-bromophenol and an electrophilic three-carbon building block, such as epichlorohydrin or a glycidyl derivative, in the presence of a base.

Experimental Protocol: General Synthesis

A general procedure for the synthesis involves dissolving 3-bromophenol in a suitable solvent, such as butanone or an ethanol/water mixture.[1][2] A base, typically potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is added to deprotonate the phenol, forming the more nucleophilic phenoxide.[2][3] Epibromohydrin or a related glycidyl tosylate is then added, and the mixture is heated (e.g., to 80°C) for a set period, often up to 24 hours, to drive the reaction to completion.[2] After the reaction, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the desired this compound.[2] Yields for this type of reaction are generally reported to be in the range of 61-90%.[1]

Caption: General workflow for the synthesis of this compound.

Reactivity of the Oxirane Ring

The reactivity of epoxides is dominated by ring-opening reactions driven by the high degree of ring strain in the three-membered ether.[4] This strain, a combination of angle and torsional strain, makes the carbon atoms of the ring highly susceptible to nucleophilic attack, even though alkoxides are typically poor leaving groups.[4] The regioselectivity of the ring-opening of the unsymmetrical oxirane in this compound is highly dependent on the reaction conditions, specifically whether they are acidic or basic.[5]

Acid-Catalyzed Ring-Opening

Under acidic conditions, the oxygen atom of the oxirane ring is first protonated by the acid catalyst (e.g., H₂SO₄, HCl). This protonation converts the poor alkoxide leaving group into a good neutral alcohol leaving group, activating the epoxide for nucleophilic attack.[4][6]

Mechanism and Regioselectivity: The reaction proceeds through a mechanism that has significant SN1 character.[5] After protonation, the C-O bonds are weakened, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon atom. Consequently, the nucleophile preferentially attacks the more substituted (secondary) carbon of the oxirane ring.[5][6] The reaction occurs via a backside attack, resulting in an anti-addition of the nucleophile and the hydroxyl group across the former C-C bond of the epoxide.[6]

Caption: Mechanism of acid-catalyzed oxirane ring-opening.

Base-Catalyzed Ring-Opening

In the presence of strong nucleophiles and basic conditions (e.g., NaOCH₃, NaOH, amines), the ring-opening occurs via a direct SN2 mechanism.[6] Unlike the acid-catalyzed pathway, the epoxide is not activated by protonation. The reaction relies on a potent nucleophile to attack the electrophilic carbon and displace the alkoxide leaving group.[5]

Mechanism and Regioselectivity: The base-catalyzed ring-opening is a classic SN2 reaction. As such, the nucleophile will attack the less sterically hindered carbon atom.[5][6] For this compound, this is the terminal, primary carbon (C3) of the oxirane ring. The reaction proceeds with inversion of stereochemistry at the site of attack. A subsequent acidic or aqueous workup is required to protonate the resulting alkoxide to form the final neutral alcohol product.[4]

Caption: Mechanism of base-catalyzed oxirane ring-opening.

Summary of Reactivity and Data

The distinct regiochemical outcomes of the acid- and base-catalyzed reactions are crucial for synthetic planning. This predictable selectivity allows for the targeted synthesis of specific constitutional isomers.

Table 1: Regioselectivity of Oxirane Ring-Opening Reactions

| Condition | Mechanism | Site of Nucleophilic Attack | Primary Product Isomer |

| Acidic (e.g., H₂SO₄, H₂O) | SN1-like | More substituted carbon (C2) | 1-Nu-3-(3-bromophenoxy)propan-2-ol |

| Basic/Neutral (e.g., NaOR, RNH₂) | SN2 | Less substituted carbon (C3) | 2-Nu-3-(3-bromophenoxy)propan-1-ol |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | Calculated |

| Molecular Weight | 229.07 g/mol | Calculated |

| General Class | Epoxide, Aryl Ether | - |

| Reactivity | High due to ring strain | [4] |

Experimental Protocols for Ring-Opening

Protocol 1: Acid-Catalyzed Hydrolysis

-

Dissolve this compound in a water-miscible solvent like acetone or THF.

-

Add a catalytic amount of a strong acid (e.g., 0.1 M H₂SO₄).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the acid with a mild base such as sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol, 3-(3-bromophenoxy)propane-1,2-diol.

-

Purify the product via column chromatography if necessary.

Protocol 2: Base-Catalyzed Aminolysis

-

Dissolve this compound in a suitable solvent such as ethanol or isopropanol.

-

Add an excess of the desired amine nucleophile (e.g., benzylamine).

-

Heat the reaction mixture under reflux and monitor its progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent and excess amine under reduced pressure.

-

The resulting crude amino alcohol can be purified by column chromatography or crystallization to yield the product, 1-amino-3-(3-bromophenoxy)propan-2-ol.

Applications in Drug Discovery

The epoxide moiety is a versatile functional group in medicinal chemistry.[7] The predictable and stereospecific ring-opening of compounds like this compound allows for the creation of libraries of 1,2-aminoalcohols, 1,2-diols, and other key pharmacophoric scaffolds. These structures are frequently found in biologically active molecules, including beta-blockers and protease inhibitors. The bromophenyl moiety provides a handle for further functionalization, for example, through cross-coupling reactions, enabling the synthesis of complex molecular architectures for drug discovery campaigns.

References

- 1. (R)-2-((3-Bromophenoxy)methyl)oxirane | 1352548-98-1 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Buy (S)-2-((3-Fluorophenoxy)methyl)oxirane (EVT-413489) | 282100-74-7 [evitachem.com]

- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2-(3-Bromophenoxymethyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and synthetic methodologies for the preparation of 2-(3-Bromophenoxymethyl)oxirane, a valuable intermediate in pharmaceutical and chemical research. The synthesis primarily relies on the well-established Williamson ether synthesis, often enhanced by phase-transfer catalysis for improved efficiency.

Core Synthesis Strategy: Williamson Ether Synthesis

The most common and direct route to this compound involves the reaction of 3-Bromophenol and epichlorohydrin . This reaction is a classic example of the Williamson ether synthesis, where a phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin. The reaction is typically carried out in the presence of a base to deprotonate the phenol, forming the reactive phenoxide intermediate.

The overall reaction can be summarized as follows:

Key Starting Materials

A successful synthesis of this compound is contingent on the quality and appropriate selection of the following key starting materials:

| Starting Material | Structure | Key Considerations |

| 3-Bromophenol |  | Purity is crucial to avoid side reactions. Should be free of isomeric impurities. |

| Epichlorohydrin |  | A versatile bifunctional molecule acting as both an electrophile and a precursor to the oxirane ring. Often used in excess to drive the reaction to completion. |

| Base | - | Common choices include sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃). The choice of base can influence reaction rate and selectivity. |

| Phase Transfer Catalyst (PTC) | - | Typically a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB) or tetraethylammonium bromide (TEAB). The PTC facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the reaction occurs. |

| Solvent | - | The reaction can be carried out in a variety of solvents, including polar aprotic solvents like acetone or acetonitrile. However, solvent-free conditions using excess epichlorohydrin as the organic phase are often employed for a greener and more efficient process. |

Experimental Protocols

Two primary experimental approaches are commonly employed for the synthesis of aryl glycidyl ethers like this compound: a two-step process involving the formation of a chlorohydrin intermediate followed by cyclization, and a one-pot synthesis.

Protocol 1: Two-Step Synthesis

This method separates the initial coupling of 3-bromophenol and epichlorohydrin from the subsequent ring-closing (epoxidation) step.

Step 1: Coupling Reaction to form 1-bromo-3-(3-bromophenoxy)propan-2-ol

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge 3-bromophenol and a phase-transfer catalyst (e.g., 0.05-0.1 molar equivalents of tetrabutylammonium bromide).

-

Add an excess of epichlorohydrin (typically 3-5 molar equivalents).

-

Heat the mixture with stirring to a temperature between 60-90°C.

-

Slowly add a concentrated aqueous solution of a base (e.g., 50% w/w NaOH) dropwise, maintaining the reaction temperature.

-

After the addition is complete, continue stirring for 1-3 hours until the consumption of 3-bromophenol is confirmed by a suitable analytical method (e.g., TLC or GC).

-

Cool the reaction mixture and separate the organic layer. Wash the organic layer with water to remove the base and salt byproducts.

-

Remove the excess epichlorohydrin under reduced pressure to obtain the crude chlorohydrin intermediate.

Step 2: Dehydrochlorination (Epoxidation)

-

Dissolve the crude chlorohydrin intermediate in a suitable solvent (e.g., toluene or dichloromethane).

-

Add a stoichiometric amount of a strong base (e.g., powdered NaOH or KOH).

-

Stir the mixture vigorously at room temperature or with gentle heating (40-60°C) for 2-4 hours.

-

Monitor the reaction for the disappearance of the chlorohydrin and the formation of the oxirane.

-

Once the reaction is complete, filter off the solid salt.

-

Wash the organic filtrate with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Protocol 2: One-Pot Synthesis

This streamlined approach combines the coupling and epoxidation steps into a single process.

-

To a reaction vessel, add 3-bromophenol, epichlorohydrin (in excess, acting as both reactant and solvent), and a phase-transfer catalyst (e.g., tetraethylammonium bromide, 0.1 eq.).

-

Heat the mixture to 80°C with stirring for approximately 1 hour.

-

Cool the solution to room temperature.

-

Add a concentrated aqueous solution of sodium hydroxide (4.0 eq.) and the phase-transfer catalyst (0.1 eq.).

-

Stir the biphasic mixture vigorously at room temperature for 30-60 minutes.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation or column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters and reported yields for the synthesis of analogous aryl glycidyl ethers. These values can serve as a benchmark for the synthesis of this compound.

| Parameter | Two-Step Protocol | One-Pot Protocol |

| Molar Ratio (Phenol:Epichlorohydrin) | 1 : 3-5 | 1 : 10 |

| Base | NaOH, KOH | NaOH |

| Molar Ratio (Phenol:Base) | 1 : 1.1-1.5 (total) | 1 : 4 |

| Phase Transfer Catalyst | TBAB, TEAB | TEBAC |

| Molar Ratio (Phenol:PTC) | 1 : 0.05-0.1 | 1 : 0.2 |

| Temperature (Coupling) | 60-90°C | 80°C |

| Temperature (Epoxidation) | Room Temp - 60°C | Room Temp |

| Reaction Time | 3-7 hours (total) | 1.5-2 hours |

| Reported Yields (for analogues) | 85-95% | 87-97% |

Mandatory Visualizations

Experimental Workflow for the Synthesis of this compound

The following diagram illustrates the logical flow of the one-pot synthesis protocol.

Caption: One-pot synthesis workflow for this compound.

Signaling Pathway: Mechanism of Phase-Transfer Catalyzed Williamson Ether Synthesis

This diagram illustrates the catalytic cycle of the phase-transfer catalyst in facilitating the reaction between the water-soluble phenoxide and the organic-soluble epichlorohydrin.

Caption: Catalytic cycle of phase-transfer catalysis in the Williamson ether synthesis.

Technical Guide: Physical and Synthetic Properties of 2-(3-Bromophenoxymethyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available physical properties, specifically the melting and boiling points, of 2-(3-Bromophenoxymethyl)oxirane (CAS Number: 5002-98-2). Due to the limited availability of experimental data for this specific compound, this document also includes data for a closely related isomer and outlines general experimental protocols for its synthesis and the determination of its physical properties.

Introduction to this compound

This compound is an organic compound containing a bromophenoxy group attached to an oxirane (epoxide) ring. The oxirane ring is a highly reactive functional group, making this compound a valuable intermediate in organic synthesis, particularly for the development of pharmaceutical agents and other fine chemicals. The bromine atom on the phenyl ring provides a site for further functionalization, for example, through cross-coupling reactions. Understanding the physical properties of this compound is crucial for its handling, purification, and use in subsequent reactions.

Physical Properties

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Pressure (Torr) |

| This compound | 5002-98-2 | Data not available | Data not available | N/A |

| 2-[(2-Bromophenoxy)methyl]oxirane | 22421-56-3 | Data not available | 131[1] | 3[1] |

Synthesis of this compound

A general and widely used method for the synthesis of aryl glycidyl ethers, such as this compound, is the Williamson ether synthesis. This involves the reaction of a phenol with an epihalohydrin in the presence of a base.

General Synthesis Protocol

The synthesis of this compound can be achieved by reacting 3-bromophenol with epichlorohydrin or epibromohydrin.

Materials:

-

3-Bromophenol

-

Epichlorohydrin (or Epibromohydrin)

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

A suitable solvent (e.g., acetone, methanol, or a phase-transfer catalyst system)

Procedure:

-

Dissolve 3-bromophenol in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Add the base to the solution. If using a solid base like potassium carbonate, vigorous stirring is required.

-

Add epichlorohydrin (or epibromohydrin) to the reaction mixture, typically in a slight excess.

-

Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography - TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off any solid byproducts (e.g., the salt formed from the base).

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can then be purified, for example, by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

The following diagram illustrates the general synthetic pathway for this compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols for Physical Property Determination

While specific protocols for this compound are not available, the following are standard methodologies for determining the melting and boiling points of organic compounds.

Melting Point Determination

The melting point of a solid compound is the temperature at which it changes state from solid to liquid.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital melting point device)

-

Capillary tubes

-

Thermometer (calibrated)

-

Sample of the purified solid compound

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus gradually, with a heating rate of about 1-2 °C per minute as the melting point is approached.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For compounds that may decompose at atmospheric pressure, the boiling point is often determined under reduced pressure (vacuum distillation).

Apparatus:

-

Distillation apparatus (e.g., short-path distillation setup for small quantities)

-

Heating mantle or oil bath

-

Thermometer (calibrated)

-

Vacuum source and manometer (for reduced pressure measurements)

-

Boiling chips

Procedure:

-

Place the liquid sample in the distillation flask along with a few boiling chips.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly (just below the side arm leading to the condenser).

-

If performing a vacuum distillation, connect the apparatus to a vacuum pump and a manometer.

-

Begin heating the sample gently.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.

-

If the boiling point is determined at reduced pressure, it can be converted to the normal boiling point (at 760 Torr) using a nomograph or the Clausius-Clapeyron equation, although this is an approximation.

References

Solubility Characteristics of 2-(3-Bromophenoxymethyl)oxirane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-(3-Bromophenoxymethyl)oxirane in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines established experimental protocols for determining solubility, alongside qualitative solubility information inferred from its synthesis. Furthermore, this guide presents relevant chemical pathway information and experimental workflows to support researchers in pharmaceutical and chemical development.

Core Topic: Solubility Profile

A general synthesis protocol for aryl glycidyl ethers involves the reaction of the corresponding phenol (in this case, 3-bromophenol) with an epihalohydrin in a solvent such as butanone, followed by washing the final product with acetone. This indicates that this compound is likely soluble in ketones like butanone and acetone. Based on the principle of "like dissolves like," its solubility in other common organic solvents can be predicted.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Predicted Solubility | Rationale |

| Ketones | ||

| Acetone | Soluble | Used as a wash solvent during synthesis, indicating good solubility. |

| Butanone | Soluble | Used as a reaction solvent during synthesis, indicating good solubility. |

| Alcohols | ||

| Methanol | Likely Soluble | The polar hydroxyl group of methanol can interact with the ether and oxirane functionalities. |

| Ethanol | Likely Soluble | Similar to methanol, ethanol's polarity should facilitate dissolution. |

| Chlorinated Solvents | ||

| Dichloromethane | Likely Soluble | Its ability to dissolve a wide range of organic compounds makes it a probable solvent. |

| Esters | ||

| Ethyl Acetate | Likely Soluble | Possesses both polar and non-polar characteristics, making it a versatile solvent for this compound. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following established experimental methodologies are recommended.

Gravimetric Method

This method directly measures the mass of the solute that can dissolve in a specific volume of solvent to create a saturated solution.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Evaporation: A known volume of the clear, saturated filtrate is transferred to a pre-weighed container.

-

Drying: The solvent is carefully evaporated under reduced pressure or in a fume hood. The container with the solid residue is then dried to a constant weight in a vacuum oven.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., g/100 mL).

UV/Vis Spectrophotometry Method

This technique is suitable for compounds that possess a chromophore, such as the aromatic ring in this compound, which absorbs ultraviolet or visible light.

Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of the compound in the chosen solvent is prepared, and its UV/Vis spectrum is recorded to determine the λmax.

-

Calibration Curve: A series of standard solutions with known concentrations of this compound are prepared in the solvent. The absorbance of each standard at the λmax is measured to construct a calibration curve (Absorbance vs. Concentration).

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Analysis: After filtration or centrifugation, a sample of the clear saturated solution is appropriately diluted with the solvent to fall within the concentration range of the calibration curve.

-

Concentration Determination: The absorbance of the diluted sample is measured at the λmax, and its concentration is determined using the calibration curve. The solubility is then calculated by accounting for the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a solution.

Methodology:

-

Method Development: An appropriate HPLC method is developed, including the selection of a suitable column, mobile phase, flow rate, and detector wavelength (typically UV detection for this compound).

-

Calibration: A series of standard solutions of known concentrations are injected into the HPLC system to generate a calibration curve based on peak area or height versus concentration.

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation and Analysis: The saturated solution is filtered through a syringe filter (compatible with the solvent) and then diluted with the mobile phase to a concentration within the calibration range. The diluted sample is then injected into the HPLC system.

-

Quantification: The concentration of the compound in the diluted sample is determined from the calibration curve. The original solubility in the saturated solution is then calculated by applying the dilution factor.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound, highlighting the steps where solubility in organic solvents is relevant.

Caption: Synthesis and purification workflow for this compound.

General Experimental Workflow for Solubility Determination

This diagram outlines the logical steps for determining the solubility of the target compound using the experimental methods described.

Caption: Experimental workflow for determining the solubility of a compound.

General Reactivity of Epoxides

As this compound contains a reactive oxirane (epoxide) ring, understanding its general reactivity is crucial for handling and in drug development. The following diagram illustrates the ring-opening reactions of epoxides under acidic and basic/nucleophilic conditions.

Caption: General reaction pathways for the ring-opening of epoxides.

Methodological & Application

Application Notes and Protocols: 2-(3-Bromophenoxymethyl)oxirane in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromophenoxymethyl)oxirane is a small molecule containing a reactive epoxide ring and a bromophenoxy group. The oxirane moiety makes it an electrophilic species, capable of reacting with various nucleophiles within biological systems, such as amino acid residues in proteins. This reactivity is a key feature for its potential as a covalent inhibitor or a molecular probe in medicinal chemistry. The presence of the bromine atom on the phenyl ring can influence the compound's lipophilicity, metabolic stability, and potential for halogen bonding interactions with biological targets. While specific biological activity data for this compound is not extensively reported in publicly available literature, its structural motifs are present in compounds with a range of biological activities, suggesting its potential as a versatile scaffold for drug discovery.

This document provides an overview of the potential applications of this compound, a general synthesis protocol, and experimental procedures for evaluating its potential biological activities based on the known properties of related compounds.

Synthesis of this compound

A common method for the synthesis of phenoxymethyl oxirane derivatives involves the Williamson ether synthesis, reacting a phenol with an epoxide-containing electrophile, such as epichlorohydrin or epibromohydrin, in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Bromophenol

-

Epibromohydrin

-

Potassium carbonate (K₂CO₃), anhydrous

-

Butanone (Methyl Ethyl Ketone - MEK)

-

Acetone

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-bromophenol (1.0 equivalent) in butanone (5 mL per mmol of phenol), add anhydrous potassium carbonate (3.0 equivalents) and epibromohydrin (2.5 equivalents).

-

Heat the reaction mixture to 80°C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Wash the filter cake extensively with acetone.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield this compound as a solid or oil.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of Synthesis Workflow:

General synthesis workflow for this compound.

Potential Medicinal Chemistry Applications

Based on the biological activities of structurally related bromophenol and oxirane-containing compounds, this compound could be investigated for the following applications:

-

Antimicrobial Agents: Brominated phenols and quinoxalines have demonstrated antibacterial and antifungal properties. The reactive epoxide ring could potentially alkylate essential enzymes in microorganisms, leading to their inactivation.

-

Antiviral Agents: The oxirane moiety is a feature in some antiviral compounds. It can act as an electrophile to form covalent bonds with viral proteins, thereby inhibiting viral replication.

-

Anticancer Agents: The cytotoxicity of some oxirane-containing natural products suggests that this compound could be explored for its potential to induce apoptosis in cancer cells. The mechanism could involve the alkylation of key proteins in cell proliferation or survival pathways.

-

Enzyme Inhibitors: The electrophilic nature of the epoxide ring makes it a candidate for inhibiting enzymes, particularly those with a nucleophilic residue (e.g., cysteine, serine, or histidine) in their active site. This could be relevant for various therapeutic targets.

Data from Structurally Related Compounds

While no specific biological data for this compound was found, the following tables summarize data for related brominated and oxirane-containing compounds to provide a reference for potential activity ranges.

Table 1: Antimicrobial Activity of Related Brominated Compounds

| Compound | Organism | MIC (µg/mL) | Reference |

| 6-Trifluoromethyl-2,3-bis(bromomethyl)quinoxaline | Gram-positive bacteria | 12.5 | [1] |

| 6-Fluoro-2,3-bis(bromomethyl)quinoxaline | Various fungi | ≤ 100 | [1] |

Table 2: Antiviral Activity of a Related Oxirane-Containing Prodrug

| Compound | Virus | EC₅₀ (µM) | Reference |

| Compound 31 (an acyclic nucleoside analog) | Human Cytomegalovirus (HCMV) | ~10 | [2] |

Table 3: Cytotoxicity of Related Naphthoquinone Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 3-Arylamino-nor-beta-lapachone derivative | SF295 (CNS) | < 2 | [3] |

| 3-Alkoxy-nor-beta-lapachone derivative | HCT8 (Colon) | < 2 | [3] |

Disclaimer: The data in the tables above are for structurally related compounds and are provided for illustrative purposes only. The biological activity of this compound may differ significantly.

Experimental Protocols for Biological Evaluation

The following are general protocols that can be adapted to evaluate the potential biological activities of this compound.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Prepare an inoculum of the microbial strain standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microbes in broth without compound) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the microbial strain (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible growth or by measuring the optical density at 600 nm.

Protocol 2: Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

Objective: To evaluate the ability of this compound to inhibit virus-induced cytopathic effect (CPE) in a cell culture model.

Materials:

-

This compound

-

Host cell line susceptible to the virus of interest (e.g., Vero cells)

-

Virus of interest (e.g., Herpes Simplex Virus, Influenza Virus)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

96-well cell culture plates

-

MTT or similar cell viability reagent

Procedure:

-

Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and add the compound dilutions.

-

Infect the cells with a known titer of the virus.

-

Include controls for uninfected cells, virus-infected cells without the compound, and compound toxicity (uninfected cells with the compound).

-

Incubate the plates for a period sufficient for the virus to cause CPE in the control wells (e.g., 48-72 hours).

-

Assess cell viability using an MTT assay. The concentration of the compound that inhibits CPE by 50% (EC₅₀) can be calculated.

Protocol 3: Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a human cancer cell line.

Materials:

-

This compound

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM) supplemented with FBS

-

96-well cell culture plates

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

Procedure:

-

Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the compound dilutions.

-

Include a vehicle control (cells treated with the same concentration of the solvent used to dissolve the compound).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the concentration of the compound that reduces cell viability by 50% (IC₅₀).

Potential Signaling Pathway Involvement